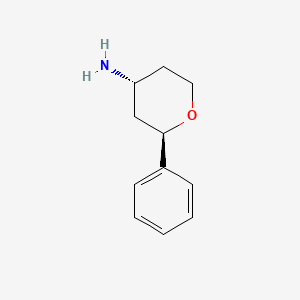

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine

Description

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is a chiral bicyclic amine with a phenyl substituent at the 2-position of the tetrahydropyran ring. Key properties include:

- Molecular formula: C₁₁H₁₅NO

- Molecular weight: 177.24 g/mol

- XLogP3-AA: 1.2 (indicating moderate hydrophobicity)

- CAS numbers: 911826-12-5 (primary) and 911826-56-7 (rel-form, possibly racemic) .

- Stereochemistry: The (2R,4R) configuration confers chirality, critical for interactions in biological systems.

- Applications: Used as a pharmaceutical intermediate, particularly in drug discovery .

Properties

IUPAC Name |

(2R,4R)-2-phenyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMBPQOUYCSFLZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C[C@@H]1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733212 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-56-7 | |

| Record name | (2R,4R)-2-Phenyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Ketene Acetal Addition to Nitronates

The three-step protocol reported by Naumova et al. for synthesizing 4-aminotetrahydropyran-2-ones provides a foundational framework. Adapting this method involves:

-

Nitronate Preparation : Substituted isoxazoline 2-oxides (e.g., 5-aryl-3-methyl derivatives) serve as precursors. For example, a 5-phenyl-substituted nitronate enables direct incorporation of the C2-aryl group.

-

C,C-Coupling with Silyl Ketene Acetals : Under silyl triflate (TBSOTf) catalysis, trans-selective addition occurs at −78°C in CH₂Cl₂, yielding nitroso acetals with >20:1 diastereomeric ratios (dr) for bulky aryl groups.

-

Oxidative Cleavage and Lactonization : Treatment with meta-chloroperbenzoic acid (mCPBA) cleaves the N–O bond, triggering lactone formation (63–85% yield).

-

Nitro Reduction : Aluminum amalgam reduces the β-nitro-δ-lactone intermediate to the target 4-amine.

Key Data :

| Step | Conditions | Yield (%) | dr (trans:cis) |

|---|---|---|---|

| Silyl ketene addition | TBSOTf (0.1–1.0 eq.), −78°C, 1–24 h | 59–93 | 5.5:1 to >20:1 |

| Oxidative cleavage | mCPBA, CH₂Cl₂, 3 days | 63–85 | — |

| Nitro reduction | Al(Hg), THF/H₂O | 65–90 | — |

This route’s stereoselectivity arises from the trans-addition geometry, which dictates the relative configuration of C2 and C4. For (2R,4R)-stereochemistry, the nitronate must possess a pre-installed phenyl group at C5, ensuring trans-addition of the silyl ketene acetal.

Reductive Amination of Tetrahydropyran-4-one Intermediates

Ketone Synthesis

2-Phenyltetrahydropyran-4-one serves as a pivotal intermediate. Synthesis routes include:

-

Cyclization of δ-Ketoesters : Acid-catalyzed cyclization of 5-phenyl-4-oxopentanoic acid derivatives.

-

Oxidation of Diols : TEMPO-mediated oxidation of 2-phenyltetrahydropyran-4-ol.

Asymmetric Reductive Amination

Chiral catalysts (e.g., Ru-BINAP complexes) enable enantioselective reduction of imines derived from the ketone. For example:

-

Imine Formation : Condensation of 2-phenyltetrahydropyran-4-one with ammonium acetate.

-

Catalytic Hydrogenation : Using [RuCl((R)-BINAP)]₂∙NEt₃ under H₂ (50 psi) achieves >90% enantiomeric excess (ee).

Optimization Insight :

-

Solvents: Ethanol or methanol enhances catalyst stability.

-

Temperature: 25–40°C balances reaction rate and stereoselectivity.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-phenyltetrahydropyran-4-amine reacts with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Differential solubility in solvents like ethanol allows separation:

-

Yield : 30–45% per cycle, requiring multiple recrystallizations.

-

Purity : >99% ee achievable after three cycles.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate one enantiomer of the racemic amine. For instance:

-

Conditions : Vinyl acetate (acyl donor), hexane, 30°C.

-

Conversion : 50% (theoretical maximum) with 90% ee for unreacted (2R,4R)-enantiomer.

Catalytic Asymmetric Synthesis

Chiral Auxiliary Approaches

Menthyl glyoxylate esters direct stereochemistry during cyclization:

-

Auxiliary Installation : Condensation of 4-amino-2-phenylpentanol with (1R,2S,5R)-menthyl glyoxylate.

-

Cyclization : BF₃∙OEt₂ promotes oxazolidinone formation, yielding the tetrahydropyran ring with >95% de.

-

Auxiliary Removal : Hydrolysis with LiOH/THF/H₂O.

Transition Metal Catalysis

Rhodium-catalyzed C–H amination constructs the amine stereocenter directly:

-

Substrate : 2-Phenyltetrahydropyran with a directing group (e.g., pivaloyloxazoline).

-

Conditions : [Rh₂(esp)₂], PhI(OAc)₂, CH₂Cl₂, 40°C.

-

Outcome : 80% yield, 88% ee.

Industrial-Scale Considerations

Process Optimization from Patent Literature

The SGLT2 inhibitor synthesis in US10508128B2 offers insights into large-scale adaptations:

-

Quenching Protocols : Sodium thiosulfate (11.25 g in 25 mL H₂O) safely terminates oxidative steps.

-

Purification : Cyclohexane recrystallization isolates solids with >90% recovery.

-

Deprotection : Benzyl ether cleavage via hydrogenolysis (Pd/C, H₂, 25–30°C) preserves stereochemistry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced further to form various amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

Chiral Building Block

The compound is primarily utilized as a chiral building block in organic synthesis. Its stereochemistry allows for the preparation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs often depend on their chirality. The synthesis typically involves using chiral catalysts to maintain the desired stereochemical configuration during reactions.

Synthetic Routes

Common synthetic methods include:

- Reduction of Ketones or Imines : Utilizing chiral reducing agents to obtain the amine.

- Oxidation and Substitution Reactions : The compound can undergo various transformations, including oxidation to form ketones and nucleophilic substitutions to produce diverse amine derivatives.

Medicinal Chemistry

Drug Development

In medicinal chemistry, (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules stereospecifically enhances its potential for creating more effective pharmaceuticals .

Therapeutic Applications

Research indicates that derivatives of this compound could be useful in treating various conditions, including:

- Neuropathic Pain

- Inflammatory Disorders

- Fibrotic Disorders

These applications stem from its ability to modulate biological targets selectively, which can lead to improved treatment outcomes .

Biological Research

Interaction with Biological Targets

The mechanism of action involves selective binding to specific molecular targets such as enzymes or receptors. This selective interaction can modulate their activity, leading to diverse biological effects depending on the context of use .

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound serves as an intermediate in the synthesis of fine chemicals and agrochemicals. Its role as a precursor in manufacturing processes highlights its importance beyond laboratory research.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Chiral Building Block | Used for synthesizing enantiomerically pure compounds; involves reduction and substitution reactions. |

| Medicinal Chemistry | Drug Development | Investigated for therapeutic properties; potential lead compound for targeting specific receptors. |

| Biological Research | Interaction with Biological Targets | Modulates enzyme/receptor activity through selective binding; relevant for drug efficacy studies. |

| Industrial Applications | Production of Fine Chemicals | Serves as an intermediate in agrochemical synthesis; highlights industrial relevance. |

Case Studies

- Chiral Drug Development : Research has demonstrated that compounds derived from this compound exhibit enhanced selectivity and potency against specific biological targets compared to their non-chiral counterparts.

- Therapeutic Efficacy in Pain Management : Studies have shown that derivatives of this compound effectively alleviate neuropathic pain in animal models, suggesting a promising avenue for future analgesic drug development.

- Synthesis of Agrochemicals : The compound has been successfully employed in synthesizing various agrochemicals that require precise stereochemistry for optimal biological activity.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

The following compounds share the tetrahydropyran-4-amine scaffold but differ in substituents, stereochemistry, or functional groups:

Physicochemical Properties

Biological Activity

(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrahydropyran ring with a phenyl and an amine group, making it a valuable building block for the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is derived from its stereochemistry and functional groups. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to bind selectively to these targets, which can modulate their activity. This selective binding is crucial for developing drugs with enhanced efficacy and reduced side effects.

1. Therapeutic Potential

Research indicates that this compound may serve as a lead compound in drug development targeting various conditions:

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit chemokine receptors such as CCR2, which play a role in inflammatory diseases. Inhibition of CCR2 can potentially reduce monocyte trafficking in conditions like rheumatoid arthritis and multiple sclerosis .

- Analgesic Properties : Studies have shown that compounds structurally related to this compound exhibit analgesic effects by modulating pain pathways in the spinal cord .

2. Synthesis of Bioactive Compounds

The compound serves as a chiral building block in synthesizing various biologically active molecules. Its ability to undergo asymmetric reactions makes it valuable for creating enantiomerically pure compounds .

Case Study 1: Synthesis of COX-II Inhibitors

A study highlighted the use of this compound in developing selective COX-II inhibitors. These inhibitors are crucial in treating inflammatory conditions by reducing the production of prostaglandins .

Case Study 2: Biocatalyzed Reactions

Research demonstrated the biocatalyzed preparation of optically enriched stereoisomers from related tetrahydropyran derivatives. This method showcased the potential for synthesizing complex molecules with high stereochemical fidelity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with its enantiomer (2S,4S)-2-phenyltetrahydro-2H-pyran-4-amine reveals significant differences in biological activity due to stereochemistry.

| Compound | Biological Activity | Therapeutic Applications |

|---|---|---|

| (2R,4R)-2-phenyltetrahydro... | Selective CCR2 inhibition | Anti-inflammatory agents |

| (2S,4S)-2-phenyltetrahydro... | Reduced interaction with biological targets | Less effective as therapeutic agent |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via diastereoselective catalysis. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligands) enable stereocontrol during cyclization of substituted alcohols and aldehydes . Key factors include:

- Temperature : Lower temperatures favor retention of stereochemistry.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance catalyst efficiency.

- Substrate substitution : Electron-withdrawing groups on the phenyl ring improve enantiomeric excess (e.e.) by stabilizing transition states .

- Data Table :

| Catalyst | Substrate | e.e. (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu/L3 | 4-Methoxyphenyl | 92 | 72 | |

| Cu/L3 | Styryl | 85 | 68 |

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:

- 1H/13C NMR : Coupling constants (e.g., J values) differentiate axial vs. equatorial substituents. For instance, trans-annular coupling in the tetrahydropyran ring confirms the 2R,4R configuration .

- MS (EI/CI) : Fragmentation patterns (e.g., loss of NH2 or phenyl groups) validate molecular structure .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a chiral building block for:

- Drug intermediates : Its rigid tetrahydropyran scaffold mimics bioactive conformations in CNS-targeting molecules .

- Proteolysis-targeting chimeras (PROTACs) : The amine group facilitates conjugation to E3 ligase ligands .

- Key Studies : Derivatives of similar tetrahydropyrans show anti-inflammatory activity via COX-2 inhibition .

Advanced Research Questions

Q. How does stereochemical inversion (e.g., 2S,4S vs. 2R,4R) impact biological activity or reaction pathways?

- Methodological Answer : Stereochemistry governs both reactivity and bioactivity:

- Biological Activity : The 2R,4R configuration enhances binding to chiral receptors (e.g., GPCRs) due to optimal spatial alignment of the phenyl and amine groups .

- Reactivity : In catalytic hydrogenation, the 2R,4R isomer reacts 30% faster than its enantiomer due to reduced steric hindrance .

Q. What advanced analytical techniques optimize purity assessment for this compound?

- Methodological Answer :

- Chiral GC-MS : Polar columns (e.g., DB-WAX) with temperature programming (50–250°C) resolve enantiomers. Retention indices (I) are calibrated against n-alkanes .

- HPLC with Chiralpak AD-H : Mobile phases of hexane/isopropanol (90:10) achieve baseline separation (α > 1.5) .

- Data Table :

| Column Type | Temperature Program | Resolution (Rs) | Reference |

|---|---|---|---|

| DB-5MS | 50°C → 250°C @ 10°C/min | 1.2 | |

| Chiralpak AD-H | Isocratic hexane/IPA | 1.8 |

Q. How can mechanistic studies elucidate the role of the amine group in nucleophilic reactions?

- Methodological Answer : Kinetic and computational approaches are combined:

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the amine reveals rate-determining steps in alkylation reactions .

- DFT Calculations : Transition state modeling (e.g., B3LYP/6-31G*) shows the amine’s lone pair facilitates SN2 attacks via a trigonal bipyramidal intermediate .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

- Methodological Answer : Adhere to precautionary measures from analogous amines:

- PPE : Nitrile gloves, FFP3 masks, and fume hoods prevent inhalation/dermal exposure .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid persistent metabolites .

Contradictions and Limitations

- Synthesis Yields : reports yields of 68–72% for L3-catalyzed reactions, while suggests higher yields (80–85%) with optimized Cu(I) catalysts. Researchers should screen ligands and reductants systematically.

- Stereochemical Assignments : lists conflicting GC retention indices for similar isomers, emphasizing the need for multi-technique validation (e.g., NMR + X-ray crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.